Methyl 2-nonynoate
Overview
Description
Synthesis Analysis
Synthesis of Methyl 2-nonynoate involves various chemical reactions tailored to construct the compound's unique structure, often starting from simpler organic compounds. Techniques and methodologies for synthesizing compounds similar to Methyl 2-nonynoate, such as methyl esters and alkynoates, have been explored in scientific studies. For example, the synthesis of compounds with intricate structures and functional groups provides insights into reaction mechanisms and conditions suitable for forming specific chemical bonds and frameworks, although direct studies on Methyl 2-nonynoate specifically may be limited (Basavaiah & Kumaragurubaran, 2001).
Molecular Structure Analysis
The molecular structure of Methyl 2-nonynoate, like other organic compounds, is characterized using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy. These analyses provide detailed information about the molecular geometry, electron distribution, and intermolecular interactions, critical for understanding the compound's chemical behavior and reactivity. Studies on similar esters and molecular structures reveal how intermolecular forces and molecular orientation impact the compound's properties and reactions (Murugavel et al., 2016).
Chemical Reactions and Properties
Methyl 2-nonynoate participates in various chemical reactions, reflecting its reactivity and interaction with other compounds. The chemical properties, including reactivity patterns, functional group transformations, and participation in synthesis reactions, are significant for its application in producing more complex molecules or in organic synthesis pathways. Although specific reactions of Methyl 2-nonynoate are not detailed, analogous compounds exhibit reactivity that can provide insights into its potential chemistry (Jiang et al., 2011).
Physical Properties Analysis
The physical properties of Methyl 2-nonynoate, including melting point, boiling point, solubility, and density, are fundamental for its handling, storage, and application in chemical reactions. These properties are determined by the compound's molecular structure and are essential for predicting its behavior in different environments and conditions. Studies on related compounds provide a comparative basis for understanding the physical characteristics of Methyl 2-nonynoate and how its structure affects its physical state and stability (Anderson & Rakoff, 1965).
Chemical Properties Analysis
The chemical properties of Methyl 2-nonynoate include its acidity, basicity, reactivity towards nucleophiles or electrophiles, and its stability under various conditions. These properties are critical for its application in synthesis and its behavior during chemical reactions. The ester and alkene functional groups within its structure dictate its reactivity and interaction with different reagents and catalysts. While specific details on Methyl 2-nonynoate may be scarce, insights can be drawn from related chemical studies and the reactivity of similar molecular frameworks (Baird et al., 2011).
Scientific Research Applications
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Flavoring
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Fragrance
- Summary of Application : Methyl 2-nonynoate is used in the fragrance industry for its floral-forward, potent but delicate notes. It imparts gardenia, tuberose, and violet notes in scented products .
- Results or Outcomes : The use of Methyl 2-nonynoate in fragrances can result in scents that are reminiscent of a spring day, with fruity fresh notes found naturally in hops .
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Cleaning Products
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Cosmetics
- Summary of Application : Methyl 2-nonynoate is used in cosmetics for its pleasant scent and potential skin conditioning properties .
- Results or Outcomes : The use of Methyl 2-nonynoate in cosmetics can result in a more pleasant user experience due to the improved scent and potential skin conditioning properties .
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Food and Beverages
Safety And Hazards
Future Directions
Methyl 2-nonynoate is used in perfume compositions due to its attractive green note with a distinct but soft melon profile . It can be used to advantage in a wide range of fruit flavors, nicely offsetting the more obvious green notes . Its future use may continue to be in the flavor and fragrance industry.
properties
IUPAC Name |
methyl non-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLJTUMJJWVCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047639 | |
Record name | Methyl 2-nonynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless oily liquid; Peach, violet aroma | |
Record name | Methyl octynecarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031273 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl 2-nonynoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
121.00 to 122.00 °C. @ 20.00 mm Hg | |
Record name | Methyl octynecarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031273 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
Record name | Methyl 2-nonynoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.913-0.916 | |
Record name | Methyl 2-nonynoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl 2-nonynoate | |
CAS RN |
111-80-8 | |
Record name | Methyl 2-nonynoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nonynoic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-nonynoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nonynoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2-nonynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl non-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-NONYNOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN66UR57V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl octynecarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031273 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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